1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol is a chemical compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol This compound is characterized by the presence of a brominated thiophene ring, an amino group, and a propanol moiety
Preparation Methods
The synthesis of 1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The brominated thiophene is then subjected to alkylation with a suitable alkylating agent to introduce the methyl group.
Amination: The resulting intermediate is reacted with an amine, such as methylamine, to form the amino derivative.
Hydroxylation: Finally, the amino derivative undergoes hydroxylation to introduce the propanol moiety, yielding the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and amino group are key functional groups that contribute to its reactivity and potential biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol can be compared with similar compounds such as:
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol: This compound has a similar structure but with an ethan-1-ol moiety instead of propan-2-ol.
1-{[(5-Chlorothiophen-2-yl)methyl]amino}propan-2-ol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol: This compound has a butan-2-ol moiety, which may influence its physical and chemical properties.
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(11)4-10-5-7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
VAIWJBKVLNQQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
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